Cephradine monohydrate

Description

Historical Context of Cephalosporin (B10832234) Antibiotics Research

The journey of cephalosporin antibiotics began in 1945 when Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing fungus, Acremonium strictum (previously Cephalosporium acremonium), from a sewage outfall in Sardinia. wikipedia.orgwikipedia.orgnih.gov Brotzu observed that cultures of this fungus produced substances effective against Salmonella typhi. wikipedia.org This discovery prompted further investigation by researchers Sir Edward Abraham and Guy Newton at the University of Oxford. wikipedia.orgmedigraphic.com Their work led to the isolation of several antibiotic substances, including Penicillin N and, crucially, Cephalosporin C in 1953. nih.govmedigraphic.com

Cephalosporin C itself was not potent enough for direct clinical use, but it possessed a key feature: a β-lactam ring that was resistant to hydrolysis by penicillinase, an enzyme produced by penicillin-resistant staphylococci, which were a growing problem in hospitals at the time. nih.govopen.edu The pivotal breakthrough came with the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). wikipedia.orgnih.gov This core structure, analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins, allowed for the chemical modification of side chains. wikipedia.orgwikipedia.org This process of creating semi-synthetic derivatives led to the development of thousands of cephalosporin compounds with improved potency and a broader spectrum of activity. nih.gov The first of these agents to be launched for clinical use was Cefalotin in 1964 by Eli Lilly and Company. wikipedia.org

This foundational research established the classification of cephalosporins into "generations," with each subsequent generation generally offering a broader spectrum of activity, particularly against Gram-negative bacteria. wikipedia.orgnih.gov First-generation cephalosporins, the initial group developed, are noted for their strong activity against Gram-positive bacteria and limited activity against Gram-negative species. wikipedia.orgdrugs.com

| Key Historical Milestone | Year | Significance |

| Discovery of Cephalosporium acremonium | 1945 | Giuseppe Brotzu isolated the fungus that produces cephalosporin compounds. wikipedia.orgnih.gov |

| Isolation of Cephalosporin C | 1953 | Guy Newton and Edward Abraham isolated this key compound, noting its resistance to penicillinase. nih.govmedigraphic.com |

| Isolation of 7-aminocephalosporanic acid (7-ACA) | Post-1953 | Enabled the creation of potent semi-synthetic cephalosporin derivatives. wikipedia.orgnih.gov |

| First Cephalosporin Launched | 1964 | Cefalotin was introduced for clinical use by Eli Lilly and Company. wikipedia.org |

Cephradine (B1668399) Monohydrate as a First-Generation Cephalosporin Model in Research Modalities

As a first-generation cephalosporin, Cephradine monohydrate is characterized by a relatively simple chemical structure, including a methyl group at the C-3 position of the cephem nucleus. nih.govwikipedia.org This structural aspect makes it a valuable model for research into structure-activity relationships. It exhibits broad-spectrum bactericidal activity against many Gram-positive and some Gram-negative microorganisms. medchemexpress.comresearchgate.net

In a laboratory setting, this compound is utilized as a reference compound for studying the mechanisms of β-lactam antibiotics. biosynth.com Its interaction with penicillin-binding proteins provides a classic model for investigating the inhibition of peptidoglycan synthesis in bacterial cell walls. nih.gov Furthermore, it is employed in studies focused on the pervasive issue of antibiotic resistance, helping researchers to understand the mechanisms by which bacteria, such as Staphylococcus aureus, develop resistance through the alteration of PBP structure. biosynth.comnih.gov

Specific research modalities involving this compound are diverse. For instance, studies have explored the synthesis and characterization of its metal complexes with elements like magnesium, calcium, chromium, and manganese to evaluate how complexation affects its antibacterial activity. researchgate.netnih.gov Research has also delved into its physicochemical properties, such as solubility. The solubility of cephradine has been shown to be significantly dependent on pH, with studies measuring its solubility at different pH values and temperatures to understand its behavior in aqueous solutions. researchgate.netacs.org Other investigations have examined the interaction of this compound with surfactants to understand its behavior in different chemical environments. researchgate.net

The compound's chemical properties have been well-characterized in research literature, providing a solid baseline for various experimental designs.

| Property | Value |

| Chemical Formula | C₁₆H₁₉N₃O₄S·H₂O biosynth.com |

| Molecular Weight | 367.42 g/mol biosynth.com |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate nih.gov |

| CAS Number | 75975-70-1 biosynth.com |

| Appearance | White, crystalline powder nih.gov |

| Melting Point | 140-142 °C (with decomposition) nih.gov |

| pKa1 | ~2.6 nih.gov |

| pKa2 | ~7.3 nih.gov |

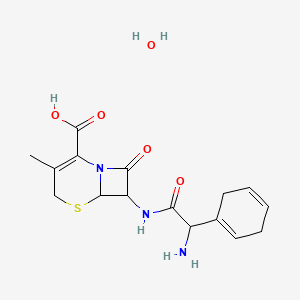

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPSPMQGXQSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Target Interaction Research

Molecular Inhibition of Bacterial Cell Wall Biosynthesis by Cephradine (B1668399) Monohydrate

The primary mechanism of action for cephradine monohydrate is the inhibition of the final and crucial stage of bacterial cell wall synthesis. nih.govdrugbank.com The bacterial cell wall, essential for maintaining cellular integrity and shape, is primarily composed of a rigid polymer called peptidoglycan. patsnap.com this compound's interference with the synthesis of this structure ultimately leads to a weakened cell wall, resulting in cell lysis and bacterial death due to osmotic pressure. nih.govpatsnap.com

Detailed Mechanisms of Peptidoglycan Transpeptidation Arrest

The bactericidal action of this compound stems from its ability to halt the transpeptidation step in peptidoglycan synthesis. kentpharma.co.uk This process is catalyzed by a group of enzymes known as transpeptidases, which are responsible for creating the cross-links between peptidoglycan chains, a step that confers strength and rigidity to the cell wall. kentpharma.co.uknih.gov

This compound, as a beta-lactam antibiotic, possesses a characteristic β-lactam ring that is structurally similar to the D-alanyl-D-alanine moiety of the peptidoglycan precursors. patsnap.com This structural mimicry allows cephradine to bind to the active site of the transpeptidase enzymes. patsnap.com This binding is a result of the acylation of the membrane-bound transpeptidase enzymes, which effectively inactivates them. kentpharma.co.uk By inhibiting these enzymes, this compound prevents the formation of the necessary cross-links in the peptidoglycan structure, leading to the arrest of cell wall synthesis. patsnap.comkentpharma.co.uk

This compound Binding to Penicillin-Binding Proteins (PBPs)

The enzymatic targets of this compound are collectively known as penicillin-binding proteins (PBPs). nih.govnih.gov These proteins are located on the inner membrane of the bacterial cell wall and are essential for the terminal stages of cell wall assembly and the reshaping of the cell wall during cell division. nih.govpatsnap.com

Identification and Characterization of Specific PBP Targets

Research has identified that this compound binds to specific PBPs to exert its antibacterial effect. nih.govdrugbank.com Among the various PBPs, cephradine has been shown to have a notable affinity for certain ones. For instance, in Staphylococcus aureus, cephradine is selective for PBP3. scientificlabs.co.uknih.gov In other bacteria, such as Escherichia coli, it targets penicillin-binding protein 1A. drugbank.com The specific PBPs targeted can vary between different bacterial species, influencing the antibiotic's spectrum of activity.

Molecular Interactions and Binding Affinities within PBP Active Sites

The interaction between this compound and the active site of PBPs is a key determinant of its inhibitory action. The β-lactam ring of cephradine mimics the natural substrate of the PBP, allowing it to fit into the enzyme's active site. patsnap.com Once bound, the strained β-lactam ring opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. nih.gov This acylation effectively deactivates the enzyme, preventing it from carrying out its normal function in cell wall synthesis. kentpharma.co.uk The affinity and selectivity of cephradine for different PBPs influence its efficacy against various bacterial strains. nih.gov

Investigating Potential Interference of this compound with Bacterial Autolytic Enzymes

Beyond the direct inhibition of cell wall synthesis, there is evidence to suggest that this compound's mechanism of action may also involve interference with bacterial autolytic enzymes. nih.govpharmacompass.com These enzymes, such as autolysins, are naturally present in the bacterial cell wall and are involved in processes like cell wall remodeling and separation during cell division. nih.govdrugbank.com It is thought that cephradine may interfere with an inhibitor of these autolysins. nih.govdrugbank.compharmacompass.com This interference could lead to the uncontrolled activity of autolytic enzymes, which would then contribute to the degradation of the already weakened cell wall, ultimately causing cell lysis. nih.govscientificlabs.co.ukmedkoo.com

Comparative Studies of this compound Activity Across Gram-Positive and Gram-Negative Bacterial Strains

This compound is classified as a broad-spectrum antibiotic, demonstrating activity against both Gram-positive and certain Gram-negative bacteria. biosynth.compatsnap.comkentpharma.co.uk However, its effectiveness can differ between these two major bacterial groups.

Generally, first-generation cephalosporins like cephradine are more active against Gram-positive bacteria. researchgate.net This includes susceptible strains of Staphylococcus aureus (including many penicillinase-producing strains), Streptococcus pneumoniae, and Streptococcus pyogenes. kentpharma.co.ukresearchgate.net

Its activity against Gram-negative bacteria is more limited but includes strains such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. researchgate.netnih.gov Cephradine is typically not effective against bacteria like Enterobacter, Serratia, indole-positive Proteus species, Pseudomonas, or Bacteroides fragilis. nih.gov The differences in the outer membrane structure between Gram-positive and Gram-negative bacteria play a significant role in the differential activity of cephradine.

Below is a table summarizing the in vitro activity of cephradine against various bacterial species.

| Bacterial Species | Type | In Vitro Susceptibility to Cephradine |

| Staphylococcus aureus (penicillinase-producing) | Gram-positive | Generally Susceptible kentpharma.co.ukresearchgate.net |

| Streptococcus pneumoniae | Gram-positive | Susceptible kentpharma.co.ukresearchgate.net |

| Streptococcus pyogenes | Gram-positive | Susceptible kentpharma.co.ukresearchgate.net |

| Escherichia coli | Gram-negative | Susceptible researchgate.netnih.gov |

| Klebsiella pneumoniae | Gram-negative | Susceptible researchgate.netnih.gov |

| Proteus mirabilis | Gram-negative | Susceptible researchgate.net |

| Enterobacter cloacae | Gram-negative | Moderately Susceptible nih.gov |

| Haemophilus influenzae | Gram-negative | Relatively Inactive researchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Resistant nih.gov |

| Bacteroides fragilis | Gram-negative (Anaerobe) | Resistant nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Research in Animal Models

Cephradine (B1668399) Monohydrate Absorption Studies in Preclinical Models

Cephradine monohydrate demonstrates effective absorption from the gastrointestinal tract in several animal species. glowm.com Studies indicate that following oral administration, peak blood levels are typically reached within 30 to 150 minutes, with the exact timing being species-dependent. nih.govnih.gov

In chickens, the oral administration of cephradine resulted in rapid absorption, with an absorption half-life (t0.5(ab)) of 0.65 hours. ekb.eg The peak serum concentration (Cmax) recorded was 5.79 µg/ml, which was achieved 1.38 hours after administration. ekb.eg The systemic bioavailability of orally administered cephradine in chickens was found to be high, at 97.97%. ekb.eg Another study in healthy chickens reported an oral bioavailability of 85.91%. researchgate.net

In rats and dogs, cephradine is also well-absorbed orally. nih.govasm.org Following oral administration of [3H]cephradine to rats, the plasma half-life was approximately 1 hour. nih.govnih.gov Urinary excretion data suggests good absorption in mice and rats after oral dosing. plos.org Specifically, 84% and 90% of the total oral dose was recovered in the urine of mice and rats, respectively. plos.org In dogs, over 50% of an oral dose was excreted in both feces and urine within 7 hours. plos.org

Interactive Data Table: Oral Pharmacokinetic Parameters of Cephradine in Various Animal Species

| Species | Absorption Half-life (t0.5(ab)) | Peak Serum Concentration (Cmax) | Time to Peak Concentration (Tmax) | Systemic Bioavailability |

|---|---|---|---|---|

| Chickens | 0.65 h ekb.eg | 5.79 µg/ml ekb.eg | 1.38 h ekb.eg | 97.97% ekb.eg / 85.91% researchgate.net |

| Rats | ~1 h (plasma half-life) nih.govnih.gov | - | - | 90% (urinary excretion) plos.org |

| Mice | - | - | - | 84% (urinary excretion) plos.org |

| Dogs | ~1 h (plasma half-life) nih.govnih.gov | - | - | >50% (urinary & fecal excretion) plos.org |

Cephradine is readily absorbed following both subcutaneous and intramuscular administration in animal models. nih.govasm.org Studies based on urinary excretion have shown that cephradine is well-absorbed when administered via the subcutaneous route. nih.gov

In chickens, both intramuscular and subcutaneous injections led to rapid absorption. ekb.eg The absorption half-life for intramuscular injection was 0.154 hours, while for subcutaneous injection it was 0.364 hours. ekb.eg The peak serum concentrations were similar for both routes, at 8.863 µg/ml for intramuscular and 8.773 µg/ml for subcutaneous injection. ekb.eg However, the systemic bioavailability was higher after subcutaneous administration (84.50%) compared to intramuscular administration (59.386%). ekb.eg

In mice, serum concentrations of cephradine after subcutaneous administration reached peak levels at 30 minutes post-dose. asm.org

Interactive Data Table: Subcutaneous and Intramuscular Pharmacokinetic Parameters of Cephradine in Chickens

| Administration Route | Absorption Half-life (t0.5(ab)) | Peak Serum Concentration (Cmax) | Systemic Bioavailability |

|---|---|---|---|

| Intramuscular (IM) | 0.154 h ekb.eg | 8.863 µg/ml ekb.eg | 59.386% ekb.eg |

| Subcutaneous (SC) | 0.364 h ekb.eg | 8.773 µg/ml ekb.eg | 84.50% ekb.eg |

This compound Distribution Studies in Preclinical Models

Following absorption, cephradine is widely distributed throughout the body tissues in animal models. glowm.comnih.govnih.gov Studies in rats have shown that after oral administration, the highest concentrations of the drug are found in the kidneys and liver. nih.govnih.gov Between 45 minutes and 6 hours after dosing, the concentration of cephradine in the kidneys was approximately eight times higher, and in the liver, about three times higher than the concurrent plasma concentrations. nih.govnih.gov

In mice that received an oral dose of tritiated cephradine, the drug was found to be widely distributed. chemicalbook.com High levels were detected in the stomach, small intestine, and kidneys. The liver also showed significant concentrations one hour after administration. chemicalbook.com

Studies in chickens following repeated oral administration also showed that cephradine concentrated in the liver, kidney, spleen, lung, and intestine, but was not detected in the muscles. ekb.eg After the last dose, detectable levels were found in the intestine but not in other tissues after 48 hours. ekb.eg

The binding of cephradine to plasma proteins is generally low to moderate and varies across different animal species. glowm.com In chickens, the in-vitro protein binding of cephradine in serum was found to be low, with a mean of 10.03% and a range of 2.66% to 26.24%. ekb.eg This low percentage of protein binding may contribute to the extensive diffusion of cephradine into the tissues of chickens. ekb.eg

Across various species, the degree of plasma-protein binding for cephalosporins can be quite variable. msdvetmanual.com For cephradine, the reported range of protein binding is between 6% and 20%. glowm.com

This compound Metabolism Research in Animal Models

Research in animal models indicates that cephradine is not metabolized and is excreted from the body unchanged. glowm.comnih.govnih.gov Metabolic studies conducted in mice, rats, and dogs showed that after oral, subcutaneous, or intravenous administration, the recovered compound was unchanged cephradine. nih.govnih.gov In rats and dogs, approximately 70% to 100% of the administered dose was recovered in the urine within a 24-hour period as the parent drug. nih.govnih.gov This lack of metabolic degradation is a key characteristic of cephradine's pharmacokinetic profile in these preclinical models. asm.org

Identification of Metabolic Stability and Major Excreted Forms

Preclinical metabolic studies conducted in mice, rats, and dogs have consistently demonstrated that cephradine possesses high metabolic stability. nih.govnih.govasm.org Following administration through various routes, including oral and intravenous, the compound is predominantly excreted in its unchanged, biologically active form. nih.govnih.govasm.org Investigations in rats and dogs revealed that approximately 70% to 100% of the administered dose was recovered in the urine as unchanged cephradine over a 24-hour period. nih.govnih.govasm.org Similarly, studies in mice showed that nearly all (84%) of the administered cephradine was excreted in the urine as the parent compound. nih.gov This resistance to metabolic degradation is a key characteristic of cephradine. asm.orgkarger.com

This compound Excretion Studies in Preclinical Models

Renal Excretion Pathways and Kinetics

The primary route of elimination for cephradine in preclinical animal models is through the kidneys. msdvetmanual.com The process involves both glomerular filtration and active tubular secretion. msdvetmanual.comannualreviews.org The significance of active tubular secretion is highlighted by studies involving probenecid (B1678239), a known inhibitor of organic anion transport. nih.gov When administered concurrently with cephradine in animal models, probenecid delays the excretion of cephradine, leading to higher and more sustained serum concentrations. hpra.ienih.gov In experimentally infected mice, the co-administration of probenecid resulted in blood concentrations of cephradine that were 1.77 times higher than in control animals. nih.gov This interaction confirms that active tubular secretion is a critical component of cephradine's renal clearance. hpra.ienih.gov

The renal clearance of cephradine is rapid and efficient. msdvetmanual.com In rats and dogs, the plasma half-life of cephradine was found to be approximately one hour. nih.govnih.govasm.org Pharmacokinetic studies in broiler chickens also reported rapid elimination. ekb.eg

Table 1: Selected Pharmacokinetic Parameters of Cephradine in Broiler Chickens After a Single 50 mg/kg IV Dose

| Parameter | Value | Unit |

| Distribution Half-life (t½α) | 0.120 | h |

| Elimination Half-life (t½β) | 1.047 | h |

| Apparent Volume of Distribution (Vdss) | 2.187 | L/kg |

| Total Body Clearance (ClB) | 2.35 | L/kg/h |

| Data sourced from a study on broiler chickens. ekb.eg |

Biliary and Fecal Excretion Investigations

While renal excretion is the dominant pathway, a minor portion of cephradine is eliminated through biliary and fecal routes. Studies have reported that approximately 1% of the drug is recovered in the bile. researchgate.net For most cephalosporins, biliary excretion is not the primary elimination route, with notable exceptions like cefoperazone (B1668861) and ceftriaxone (B1232239) which show substantial biliary clearance. researchgate.netnih.gov The limited biliary excretion of cephradine suggests that its impact on the gut microbiome might be less pronounced compared to cephalosporins with high biliary clearance. nih.gov

In Vitro Pharmacodynamic Modeling and Simulations for this compound

In vitro pharmacodynamic studies are crucial for characterizing the antibacterial activity of cephradine. These models help in understanding the relationship between drug concentration and its effect on bacteria. Cephradine demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria. nih.govmedchemexpress.com

A key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. In one in vitro model, the MIC of cephradine was determined to be 0.70 µg/mL. medchemexpress.com The study also observed that at concentrations below the MIC, bacterial viability could increase. medchemexpress.com Cephradine's mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. pharmacompass.com The effectiveness of cephradine is generally time-dependent, meaning its efficacy is best correlated with the duration of time that the drug concentration remains above the MIC of the infecting organism.

Table 2: In Vitro Activity of Cephradine

| Parameter | Finding | Source |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis | pharmacompass.com |

| Spectrum of Activity | Gram-positive and Gram-negative bacteria | nih.gov |

| Minimum Inhibitory Concentration (MIC) | 0.70 µg/mL (in a specific model) | medchemexpress.com |

| Pharmacodynamic Profile | Time-dependent bactericidal activity | karger.com |

Mechanisms of Bacterial Resistance to Cephradine Monohydrate

Beta-Lactamase-Mediated Resistance Mechanisms

The most prevalent mechanism of resistance to beta-lactam antibiotics, including cephradine (B1668399), is the production of beta-lactamase enzymes. These enzymes effectively neutralize the antibiotic before it can reach its PBP targets.

The bactericidal activity of cephradine monohydrate is dependent on the structural integrity of its four-membered beta-lactam ring. This strained ring mimics the D-Ala-D-Ala substrate of penicillin-binding proteins, allowing the antibiotic to acylate the active site of these enzymes and inhibit peptidoglycan synthesis, which is crucial for the bacterial cell wall.

Bacterial resistance is commonly achieved through the production of beta-lactamase enzymes, which catalyze the hydrolytic cleavage of the amide bond in the beta-lactam ring. This process involves a nucleophilic attack on the carbonyl carbon of the beta-lactam ring, leading to its opening and the formation of an inactive, linear product. This enzymatic hydrolysis renders the cephradine molecule incapable of binding to and inactivating PBPs, thus nullifying its antibacterial effect. Specific beta-lactamases have been employed in laboratory settings to hydrolyze cephradine for analytical purposes, confirming this direct mode of inactivation. The loss of the leaving group at the 3-position of the cephalosporin (B10832234) nucleus is a direct consequence of the hydrolysis of the beta-lactam ring.

Various types of beta-lactamase enzymes, often classified based on their molecular structure and substrate specificity, contribute to cephalosporin resistance. The efficacy of this compound can be significantly influenced by the specific type of beta-lactamase produced by a bacterial strain.

Research comparing the activity of different first-generation cephalosporins against beta-lactamase-producing staphylococci has provided insights into cephradine's relative stability. In biophotometric growth studies with clinical isolates, cephradine was found to be the most effective among the tested antibiotics in prolonging the suppression of bacterial growth. nih.gov This superiority was attributed to its slower rate of destruction by staphylococcal beta-lactamase compared to other cephalosporins like cephalexin. nih.gov This suggests that while cephradine is susceptible to hydrolysis, it exhibits a degree of stability that can be advantageous compared to structurally similar compounds. nih.gov

| Cephalosporin Compound | Relative Efficacy in Suppressing Bacterial Growth | Inferred Rate of Destruction by Beta-Lactamase |

|---|---|---|

| Cephradine | Most Effective | Slowest |

| Cephalexin | Intermediate | More Rapid than Cephradine |

| Cephacetrile | Intermediate | Intermediate |

| Cefazolin | Least Effective | Most Rapid |

Alterations in Penicillin-Binding Proteins (PBPs) as a Resistance Strategy

A second major mechanism of resistance involves modifications to the bacterial targets of beta-lactam antibiotics, the penicillin-binding proteins (PBPs). These alterations reduce the binding affinity of cephradine to its target, allowing cell wall synthesis to proceed even in the presence of the drug.

Resistance through PBP modification is a critical strategy, particularly in Gram-positive bacteria like Streptococcus pneumoniae. This mechanism involves mutations in the genes encoding PBPs, leading to amino acid substitutions in or near the enzyme's active site. mdpi.com These changes can sterically hinder the antibiotic's access to the active site serine residue or alter the site's conformation, thereby lowering the acylation efficiency of the antibiotic. nih.gov

A detailed study on PBP2x from S. pneumoniae, a primary determinant of beta-lactam resistance, illustrates this principle. Specific mutations, such as T338A and M339F, adjacent to the active site Ser337, significantly decrease susceptibility. The M339F substitution, found in highly resistant strains, causes a distortion of the active site and a reorientation of the hydroxyl group of Ser337. nih.gov This structural change has profound kinetic consequences, reducing the rate of reaction with beta-lactam antibiotics and increasing the rate at which the inactivated antibiotic is released from the PBP. nih.gov

| Kinetic Parameter | Effect of M339F Mutation | Impact on Resistance |

|---|---|---|

| Reaction Rate (Acylation) | 4- to 10-fold reduction | Decreased PBP inactivation by the antibiotic |

| Drug Release (Deacylation) | Up to 3-fold faster | Faster regeneration of active PBP enzyme |

Efflux Pump Systems in this compound Resistance

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. frontiersin.org By reducing the intracellular concentration of cephradine, efflux pumps prevent the antibiotic from reaching the necessary concentration to inhibit its PBP targets. This mechanism is a key contributor to intrinsic and acquired multidrug resistance, especially in Gram-negative bacteria. nih.gov

Efflux pumps are categorized into several superfamilies, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) superfamily. frontiersin.orgnih.gov The RND family is particularly significant for multidrug resistance in Gram-negative pathogens. nih.gov These pumps typically form tripartite complexes that span the inner membrane, periplasm, and outer membrane, expelling substrates directly into the external medium. nih.gov

While studies specifically identifying this compound as a substrate are limited, it is well-established that prominent RND efflux pumps in Gram-negative bacteria transport a broad range of beta-lactam antibiotics, including cephalosporins. frontiersin.orgnih.gov Overexpression of these pumps is clinically correlated with reduced susceptibility to cephalosporins. nih.gov

AcrAB-TolC (in Escherichia coli) : This is the most extensively studied RND efflux pump and is a major contributor to multidrug resistance in E. coli and other Enterobacteriaceae. nih.gov It recognizes and exports a vast number of structurally diverse compounds. Studies have shown that AcrAB-TolC is involved in the efflux of later-generation cephalosporins, and its deletion increases bacterial susceptibility to these agents, making it a highly probable transporter for first-generation cephalosporins like cephradine. nih.gov

MexAB-OprM (in Pseudomonas aeruginosa) : This is the primary RND efflux system in P. aeruginosa, contributing significantly to its intrinsic resistance to multiple antibiotic classes. nih.govnih.gov Overexpression of the mexA and mexB genes is a common mechanism of acquired resistance. Research has directly linked the overexpression of MexA to cephalosporin resistance in clinical isolates of P. aeruginosa. nih.govnih.gov

Molecular Basis of Efflux Pump Gene Regulation and Overexpression

The expression of efflux pumps, a key mechanism of resistance to cephalosporins like Cephradine, is a tightly controlled process within bacteria. This regulation occurs at the transcriptional level and involves a complex interplay of repressor and activator proteins that respond to various cellular and environmental signals. nih.govresearchgate.net The overexpression of these pumps, which leads to enhanced antibiotic resistance, is frequently the result of mutations in the genes that encode these regulatory proteins. nih.govresearchgate.net

Regulation can be broadly categorized into two types:

Local Regulation: This typically involves a repressor protein encoded by a gene located adjacent to the efflux pump operon it controls. nih.govasm.org These repressors, often belonging to families like TetR or MarR, bind to the promoter region of the pump genes, physically blocking transcription and keeping pump expression at a basal level. nih.govnih.gov For example, in Pseudomonas aeruginosa, the MexAB-OprM pump is negatively regulated by MexR, while the MexCD-OprJ pump is controlled by NfxB. nih.gov Mutations in these local repressor genes can prevent the protein from binding to the DNA, leading to constitutive high-level expression (hyperexpression) of the associated efflux pump. nih.govresearchgate.net

Global Regulation: This involves transcriptional activators that can influence the expression of multiple genes, including those for efflux pumps, often as part of a broader stress response. nih.gov In Escherichia coli, global regulators like MarA, SoxS, and Rob activate the expression of the AcrAB-TolC efflux system. nih.govresearchgate.net These global regulators are themselves controlled by other repressors (e.g., MarR represses marA). nih.gov Exposure to certain stressors or antibiotics can inactivate these repressors, leading to the production of global activators, which in turn upregulate efflux pump expression. mdpi.comtandfonline.com

A single genetic event, such as a point mutation or deletion in a regulatory gene, can therefore result in the overexpression of an efflux pump. mdpi.com This increased production of pumps allows the bacterium to expel antibiotics like Cephradine more efficiently, preventing the drug from reaching its target at a sufficient concentration and thereby conferring resistance. asm.orgfrontiersin.org

| Regulator | Family | Target Efflux Pump | Function | Organism Example |

|---|---|---|---|---|

| AcrR | TetR | AcrAB-TolC | Local Repressor | E. coli |

| MarA | AraC/XylS | AcrAB-TolC | Global Activator | E. coli |

| SoxS | AraC/XylS | AcrAB-TolC | Global Activator | E. coli |

| MexR | MarR | MexAB-OprM | Local Repressor | P. aeruginosa |

| NfxB | TetR | MexCD-OprJ | Local Repressor | P. aeruginosa |

| CmeR | TetR | CmeABC | Local Repressor | C. jejuni |

Research on Efflux Pump Inhibitors to Restore this compound Susceptibility

The critical role of efflux pumps in conferring multidrug resistance has spurred significant research into the discovery and development of Efflux Pump Inhibitors (EPIs). nih.govbohrium.com These molecules are designed to be used as adjuvants, co-administered with antibiotics like Cephradine to restore their efficacy against resistant bacterial strains. nih.govnih.gov The primary goal of an EPI is to block the efflux pump, thereby increasing the intracellular concentration of the antibiotic and allowing it to reach its therapeutic target. mdpi.com

EPIs can be derived from both natural and synthetic sources and employ several mechanisms of action:

Competitive Inhibition: Some EPIs are substrates of the pump themselves and work by competing with the antibiotic for binding to the pump's active site. nih.govmdpi.com

Non-Competitive Inhibition: Other inhibitors may bind to a different site on the pump, inducing a conformational change that prevents its proper function, or they might disrupt the energy source required for transport, such as the proton motive force. mdpi.comnih.gov

Disruption of Pump Assembly: Some compounds may interfere with the proper assembly of the tripartite efflux pump components. mdpi.com

One of the most extensively studied first-generation EPIs is Phenylalanine-arginine β-naphthylamide (PAβN) . It acts as a broad-spectrum competitive inhibitor of Resistance-Nodulation-Division (RND) family pumps and has been shown to potentiate the activity of various antibiotics, including fluoroquinolones and macrolides, in bacteria like P. aeruginosa and E. coli. nih.gov However, its clinical development has been hindered by toxicity to mammalian cells and evidence that it can also permeabilize the bacterial outer membrane at concentrations used in studies. nih.govplos.org

More recent research has focused on identifying novel, more specific, and less toxic EPIs. For example, the pyridopyrimidine D13-9001 is a specific inhibitor of the MexAB-OprM pump in P. aeruginosa. mdpi.com Another promising compound is the pyranopyridine MBX2319 , which shows potent activity against RND pumps in Enterobacteriaceae. mdpi.commdpi.com Studies have shown MBX2319 can reduce the Minimum Inhibitory Concentration (MIC) of ciprofloxacin (B1669076) and levofloxacin (B1675101) against E. coli by 4- to 8-fold. mdpi.commdpi.com Natural products, including flavonoids like baicalein (B1667712) and alkaloids such as piperine, have also been investigated for their ability to inhibit efflux pumps and restore antibiotic susceptibility. mdpi.com

While direct studies pairing these specific EPIs with this compound are not widely documented, the successful restoration of susceptibility to other β-lactams and cephalosporins provides a strong proof-of-concept. plos.org For instance, PAβN has been shown to reduce the MIC of cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861) in P. aeruginosa. plos.org The ongoing development of EPIs represents a promising strategy to counteract efflux-mediated resistance and potentially extend the clinical lifespan of important antibiotics such as Cephradine.

| EPI Compound | Source | Target Pump/Organism | Potentiated Antibiotic(s) | Observed MIC Reduction |

|---|---|---|---|---|

| PAβN (Phenylalanine-arginine β-naphthylamide) | Synthetic | RND pumps (e.g., P. aeruginosa, E. coli) | Levofloxacin, Cefotaxime, Ceftazidime | Up to 64-fold for levofloxacin in overexpressing strains; 4-fold for cefotaxime. plos.org |

| MBX2319 | Synthetic | RND pumps (Enterobacteriaceae) | Ciprofloxacin, Levofloxacin, Piperacillin | 2 to 8-fold reduction against E. coli. mdpi.commdpi.com |

| D13-9001 | Synthetic | MexAB-OprM (P. aeruginosa) | Erythromycin | Significant potentiation observed. mdpi.com |

| Piperine | Natural (Black Pepper) | NorA (S. aureus) | Ciprofloxacin | 4-fold reduction. mdpi.com |

| Baicalein | Natural (Thyme) | Unknown (S. aureus) | Ciprofloxacin, Oxacillin, Cefmetazole | Improves susceptibility. |

| Ethyl 4-bromopyrrole-2-carboxylate (RP1) | Natural (Microbe-derived) | AcrAB-TolC (E. coli) | Tetracycline, Levofloxacin | 64-fold and 8-fold reduction, respectively. acs.org |

Advanced Spectroscopic and Crystallographic Research on Cephradine Monohydrate

Polymorphism and Crystal Structure of Cephradine (B1668399) Monohydrate

The solid-state form of an active pharmaceutical ingredient (API) is critical as it influences key physicochemical properties. Cephradine can exist in multiple solid forms, including hydrated and anhydrous crystalline states, a phenomenon known as polymorphism. nih.gov The characterization and control of these forms are essential during pharmaceutical development.

Identification and Characterization of Polymorphic Forms (e.g., monohydrate, anhydrate)

Cephradine is known to exist in at least four anhydrous polymorphic forms, as well as a monohydrate and a dihydrate form. The hydrated forms are generally preferred in pharmaceutical applications due to their enhanced stability compared to the anhydrous forms, which can be unstable. Research has focused on the commercially available cephradine monohydrate (CPH) and its relationship with anhydrous polymorphs.

One anhydrous form, designated CPA1, can be prepared by the dehydration of the commercial monohydrate (CPH). Another distinct anhydrous polymorph, CPA2, has also been identified. These forms can be differentiated using various analytical techniques. For instance, a solvent-mediated transformation from CPH to CPA1 has been observed in methanol (B129727) and water mixtures, with the transformation depending on temperature and water activity. This transition typically occurs at water mole fractions below 0.2–0.35.

The characterization of these forms relies on a combination of thermoanalytical and spectroscopic methods, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Raman spectroscopy, and X-ray powder diffraction (XRPD). nih.gov Each form presents a unique analytical signature, allowing for its unambiguous identification.

| Form Name | Description | Method of Preparation | Key Characteristics |

| This compound (CPH) | The commercially available hydrated form. | Crystallization from aqueous solutions. | Generally more stable than anhydrous forms. |

| Cephradine Anhydrate I (CPA1) | An anhydrous polymorph. | Dehydration of CPH, for example, by heating. | Can be formed via solvent-mediated transformation from CPH. |

| Cephradine Anhydrate II (CPA2) | A distinct anhydrous polymorph. | Sourced commercially (e.g., from Sigma-Aldrich). | Shows different spectroscopic profiles compared to CPA1. |

Single Crystal X-Ray Diffraction (SCXRD) Studies for Crystal Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline materials. It is the definitive method for elucidating the three-dimensional atomic arrangement within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine fundamental structural parameters.

For a molecule like this compound, SCXRD analysis would yield a complete picture of its crystal structure. This includes the precise determination of unit cell dimensions, bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the details of intermolecular interactions, such as the hydrogen-bonding network involving the water molecule, which is crucial for stabilizing the monohydrate crystal lattice. This detailed structural knowledge is foundational for understanding the material's properties and behavior.

| Structural Information from SCXRD | Significance for this compound |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Atomic Coordinates | Provides the exact position of every atom in the molecule. |

| Bond Lengths & Angles | Confirms the molecular geometry and connectivity. |

| Torsional Angles | Describes the conformation of flexible parts of the molecule. |

| Intermolecular Interactions | Elucidates the hydrogen bonding network and crystal packing. |

Powder X-Ray Diffraction (PXRD) for Polymorph Identification and Purity

Powder X-ray diffraction (PXRD), also referred to as X-ray powder diffraction (XRPD), is a fundamental technique for the characterization of polycrystalline materials. omicsonline.org It is widely used in the pharmaceutical industry to distinguish between different polymorphic and hydrated forms of a drug substance. nih.govnih.govcardiff.ac.uk Each crystalline form possesses a unique crystal lattice, which gives rise to a characteristic diffraction pattern when exposed to X-rays. This pattern serves as a unique "fingerprint" for that specific solid form. omicsonline.org

In the context of cephradine, PXRD is essential for differentiating the monohydrate (CPH) from its anhydrous polymorphs (CPA1, CPA2). The diffraction patterns for CPH and the anhydrous forms exhibit distinct peaks at different 2θ angles, allowing for their clear identification. For example, studies on the related cephalosporin (B10832234), cefdinir, demonstrate that the anhydrous and monohydrate forms produce clearly different PXRD patterns, enabling their unambiguous characterization. researchgate.netresearchgate.net

Furthermore, PXRD is a powerful tool for assessing the polymorphic purity of a sample. The presence of an undesired polymorph as an impurity can be detected by the appearance of its characteristic diffraction peaks in the PXRD pattern of the bulk material. By establishing a calibration model, it is possible to quantify the amount of each form in a mixture. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy of this compound

Solid-state NMR (ssNMR) spectroscopy is a versatile and powerful technique for the atomic-level characterization of solid materials, including pharmaceuticals. nih.gov It is particularly valuable for studying polymorphism because the NMR parameters, such as chemical shifts, are highly sensitive to the local structural environment of the nuclei, which differs between polymorphs. irispublishers.com

¹³C and ¹⁵N ssNMR for Detailed Structural Analysis

¹³C and ¹⁵N ssNMR provide detailed structural information by probing the local chemical environment of each carbon and nitrogen atom in the molecule, respectively. In ¹³C ssNMR, each crystallographically distinct carbon atom gives rise to a separate resonance, and the chemical shift value is sensitive to factors like molecular conformation and intermolecular packing. This allows for the differentiation of polymorphic forms, which often exhibit different numbers of signals or shifts in signal positions. irispublishers.comrsc.org For this compound, ¹³C ssNMR would provide a unique spectral fingerprint, with distinct resonances for the carbons in the β-lactam ring, the dihydrothiazine ring, the cyclohexadienyl group, and the acetyl side chain. nih.govacs.org

Similarly, ¹⁵N ssNMR is highly effective for characterizing nitrogen-containing compounds like β-lactam antibiotics. rsc.org It can directly probe the nitrogen atoms within the core β-lactam ring, the amide linkage, and the primary amine group in the side chain. These nitrogen environments are central to the molecule's structure and function, and their ssNMR signatures are sensitive to subtle changes in hydrogen bonding and crystal packing that occur between different polymorphic or hydrated forms. rsc.orgnih.gov

Application of Ultra-Fast Magic Angle Spinning (MAS) for ¹H ssNMR

¹H ssNMR is inherently sensitive but often suffers from poor spectral resolution due to strong ¹H-¹H dipolar couplings in the solid state, which leads to broad, featureless peaks. nih.gov The development of ultra-fast magic angle spinning (MAS) techniques, with sample spinning rates exceeding 100 kHz, has revolutionized ¹H ssNMR. nih.govbohrium.com This rapid spinning effectively averages out the strong homonuclear dipolar interactions, resulting in a dramatic increase in spectral resolution and enabling the acquisition of "solution-like" high-resolution spectra from fully protonated solid samples. nih.govacs.orgresearchgate.net

For this compound, ultra-fast MAS ¹H ssNMR would be an exceptionally powerful tool. It would allow for the resolution and assignment of individual proton signals, providing detailed insights into the molecular structure and conformation in the solid state. Crucially, this technique is highly sensitive to hydrogen bonding. It would enable the detailed characterization of the hydrogen bonding network within the crystal lattice, particularly the specific interactions involving the protons of the water molecule in the monohydrate form and their connections to the cephradine molecule. This information is vital for understanding the forces that stabilize the monohydrate structure. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Characterization and Hydrate Differentiation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of pharmaceutical compounds like this compound. nih.govrsc.org These methods provide detailed information about the functional groups and molecular vibrations, which are highly sensitive to the molecule's chemical environment and solid-state form. nih.gov

In the analysis of cephradine, FT-IR spectroscopy highlights characteristic absorption bands corresponding to its key functional groups. A significant band is observed for the carbonyl (C=O) stretching vibration of the β-lactam ring, a defining feature of all cephalosporins, which typically appears around 1750 cm⁻¹. researchgate.net Other important vibrations include those from the amide and carboxylic acid moieties, which contribute to a complex and unique spectral fingerprint for the molecule. researchgate.net

Raman spectroscopy offers complementary information and is particularly effective in differentiating between various solid-state forms, such as hydrates and anhydrates. sdu.dk Research has demonstrated that Raman spectra can clearly distinguish between this compound and its anhydrous forms. sdu.dk The transformation from the monohydrate to an anhydrous polymorph, for instance through dehydration, results in noticeable changes in the Raman spectrum. sdu.dk These spectral differences arise from alterations in the crystal lattice and hydrogen-bonding network upon the removal of the water molecule, which influences the vibrational modes of the entire structure. sdu.dkmdpi.com A comprehensive study combining experimental IR and Raman spectra with theoretical quantum chemical approaches has been used to investigate the structural and vibrational features of cephradine, allowing for the prediction of vibrational modes and the identification of the most stable conformer. nih.gov

The following table summarizes key vibrational bands observed for cephradine, which are critical for its structural characterization.

| Vibrational Mode | Technique | Observed Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| β-Lactam Carbonyl Stretch | FT-IR | ~1750 | C=O stretching of the four-membered lactam ring. researchgate.net |

| Amide I Band | FT-IR / Raman | ~1650 - 1695 | Primarily C=O stretching of the side-chain amide group. |

| Carboxylate Stretch | FT-IR | ~1550 - 1610 | Asymmetric stretching of the COO⁻ group. |

| N-H Bending | FT-IR / Raman | ~1520 - 1540 | Bending vibration of the amide N-H bond. |

| O-H Stretch (Water of Hydration) | FT-IR | ~3400 - 3600 | Stretching vibrations of the water molecule in the monohydrate crystal lattice. |

Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the confirmation of molecular identity and the analysis of impurities and degradation products of cephradine. nih.govnih.gov When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and specific method for separating and identifying components in a mixture. nih.govresearchgate.net

The molecular weight of cephradine (anhydrous) is 349.40 g/mol . scbt.comnih.gov In electrospray ionization mass spectrometry (ESI-MS), cephradine is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 350.0. nih.gov This measurement provides definitive confirmation of the compound's molecular mass.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion, which yields structural information and allows for unambiguous identification. researchgate.neticm.edu.pl A common and characteristic fragmentation pathway for cephradine and other cephalosporins involves the cleavage of the β-lactam ring. researchgate.neticm.edu.plnih.gov This primary fragmentation is a diagnostic feature used in structural analysis. researchgate.net In multiple reaction monitoring (MRM) mode, a specific transition from the parent ion to a characteristic fragment ion is monitored, providing high selectivity and sensitivity for quantification. nih.gov For cephradine, the transition of m/z 350.0 → 90.8 is often used for its detection and analysis. nih.gov

LC-MS is also a crucial tool for stability studies, where it is used to detect, identify, and quantify degradation products that may form under various stress conditions. nih.govijper.org Hydrolysis of the β-lactam ring is a significant degradation pathway for cephalosporins, and ESI-MS has been successfully used to analyze the hydrolysis products of cefradine. researchgate.net The ability to separate these related substances chromatographically and then identify them by their unique mass and fragmentation patterns is essential for ensuring the quality and stability of the drug substance. cofc.edu

The table below details the key mass spectrometric data for cephradine.

| Ion | Observed m/z | Description |

|---|---|---|

| [M+H]⁺ | 350.0 | Protonated molecular ion of anhydrous cephradine. nih.gov |

| Fragment Ion | 191 | Fragment resulting from the cleavage of the β-lactam ring, corresponding to the side chain structure. nih.gov |

| Fragment Ion | 178 | Fragment resulting from β-lactam ring cleavage, corresponding to the thiazine (B8601807) ring structure. nih.gov |

| Fragment Ion | 106 | A further fragment ion used in structural determination. nih.gov |

| Fragment Ion | 90.8 | Characteristic product ion used for quantification in MRM mode. nih.gov |

Computational Chemistry and in Silico Modeling of Cephradine Monohydrate

Molecular Docking Studies of Cephradine (B1668399) Monohydrate

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cephradine, docking studies are primarily used to model its interaction with the active site of its target proteins, Penicillin-Binding Proteins (PBPs).

The primary mechanism of action for β-lactam antibiotics like Cephradine involves the acylation of a serine residue in the active site of bacterial Penicillin-Binding Proteins (PBPs), inhibiting the transpeptidation step of peptidoglycan synthesis and thus preventing cell wall formation. researchgate.net Molecular docking simulations are employed to predict the binding affinity, typically expressed as a docking score or free energy of binding (ΔG), of Cephradine to various PBPs. A lower, more negative docking score generally indicates a stronger, more favorable binding interaction.

While specific docking scores for Cephradine monohydrate are not always detailed in comparative studies, the binding affinities for a dataset of cephalosporin (B10832234) derivatives against PBP1a have been reported to range from -6.7 to -9.2 kcal/mol. researchgate.net These values suggest that cephalosporins, as a class, bind effectively to the active sites of their target proteins. researchgate.net Studies on cephalexin, a structurally similar first-generation cephalosporin, and its amino acid conjugates also show strong predicted binding affinities to various PBP types. researchgate.net These computational predictions are crucial for the virtual screening of new antibiotic derivatives and for understanding the molecular basis of their potency.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Cephalosporin Derivatives (Range) | PBP1a | -6.7 to -9.2 |

| L-Phe-Cephalexin | PBP type 1QMF | High (Specific score not detailed) |

| L-Arg-Cephalexin | PBP type 1QMF | High (Specific score not detailed) |

| Ceftobiprole | PBP2a (S. aureus) | High (Specific score not detailed) |

Beyond predicting binding energy, molecular docking elucidates the specific interactions between the ligand (Cephradine) and the amino acid residues within the protein's active site. These interactions are critical for the stable binding and subsequent inhibitory action of the antibiotic. The key interactions typically involve:

Hydrogen Bonds: These are crucial for anchoring the drug within the active site. The carbonyl group of the β-lactam ring and other polar groups on the Cephradine molecule are common hydrogen bond donors or acceptors.

Covalent Interaction: The defining step of inhibition occurs when the strained β-lactam ring is attacked by the active site serine residue (e.g., Ser403 in PBP2a), forming a stable covalent acyl-enzyme intermediate. soton.ac.uk

Studies on related cephalosporins have identified key residues involved in binding. For example, docking of an L-Arg-Cephalexin conjugate with a PBP active site highlighted interactions with residues such as Glu334, Trp374, Asn397, and Gln552. Similarly, studies on drug-resistant PBP2x mutants revealed that residues like Gln569, Tyr594, and Gly596 are critical for the effective binding of the cephalosporin cefuroxime. nih.gov These findings help explain the structural basis of antibiotic efficacy and resistance.

| Antibiotic/Analog | Target PBP | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| L-Arg-Cephalexin | PBP type 1QMF | Glu334, Trp374, Asn397, Gln552 | Hydrogen Bonding / Hydrophobic |

| Cefuroxime | PBP2x (S. suis) | Gln569, Tyr594, Gly596 | Hydrogen Bonding |

| Ampicillin | OmpF Porin | R42, R82, R132, D121 | Electrostatic / Hydrogen Bonding |

| Ceftaroline | PBP2a (S. aureus) | Ser403 | Covalent Acylation |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at building predictive models that correlate the chemical structure of a series of compounds with their biological activity.

For Cephradine and its analogs, QSAR models are developed to predict their antimicrobial activity based on calculated molecular descriptors. These models are typically built using statistical methods like Multiple Linear Regression (MLR). whitesscience.com A training set of cephalosporin compounds with known antimicrobial activities (e.g., Minimum Inhibitory Concentration, MIC) is used to generate a mathematical equation that links specific molecular properties to activity.

The predictive power and robustness of a QSAR model are assessed through rigorous statistical validation. Key parameters include the coefficient of determination (r²), which indicates how well the model fits the training data, and the cross-validation coefficient (q²), which measures its predictive ability. whitesscience.com A high-quality QSAR model for cephalosporins against transpeptidase showed an r² of 0.9014 and a q² of 0.9013, indicating a highly predictive and statistically significant model. whitesscience.com Another QSAR model developed to predict the absorption of 19 different cephalosporins also demonstrated strong predictive performance. frontiersin.org Such models are invaluable for designing new cephalosporin derivatives with potentially enhanced antimicrobial efficacy.

| Parameter | Value | Indication |

|---|---|---|

| Coefficient of Determination (r²) | 0.9014 | Excellent fit to training data |

| Cross-Validation Coefficient (q²) | 0.9013 | High predictive ability |

| F-test Value | 24.3786 | Model is statistically significant |

| r² - q² | 0.0001 | Model is not over-fitted |

The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the physicochemical properties of the molecules. These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic properties. For cephalosporins, studies have shown that antimicrobial activity is significantly correlated with descriptors related to:

Topological Properties: The Eccentric Connectivity Index, which describes the shape and branching of the molecular structure, has been shown to be important. whitesscience.com

Electronic Properties: The Topological Polar Surface Area (TPSA) is a key descriptor, as it relates to the molecule's ability to form hydrogen bonds and permeate bacterial membranes. whitesscience.com The energy of the Lowest Unoccupied Molecular Orbital (LUMO) has also been correlated with activity. mdpi.com

Lipophilicity: The partition coefficient (LogP) is often used to describe the hydrophobicity of a molecule, which influences its ability to cross the bacterial cell wall. researchgate.net

A QSAR model for cephalosporins revealed that increased activity was associated with a higher eccentric connectivity index and a larger topological polar surface area, while a negative correlation was found with fragment complexity. whitesscience.com This implies that specific structural modifications affecting these properties can be rationally designed to enhance the biological efficacy of Cephradine analogs.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the atoms over time. MD simulations are used to assess the stability of the docked complex, observe conformational changes in both the protein and the ligand, and refine the binding free energy calculations.

For cephalosporins, MD simulations can validate the stability of the binding pose predicted by docking. nih.gov By simulating the Cephradine-PBP complex in a solvated environment, researchers can observe whether the key interactions are maintained over a period of nanoseconds. The stability is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD plot suggests that the complex remains in a consistent conformational state. nih.gov

Furthermore, MD simulations combined with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of binding free energy. rsc.org These techniques have been used to quantitatively assess the binding of Cephradine to its target enzymes. rsc.orgnih.gov MD simulations have also been instrumental in understanding the mechanisms of resistance, for instance, by comparing the dynamics of an antibiotic bound to a wild-type PBP versus a resistant mutant PBP, revealing how mutations can lead to less stable binding and reduced inhibitory activity. nih.gov

Conformational Analysis and Potential Energy Surface Scans of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.

A powerful computational technique for this purpose is the Potential Energy Surface (PES) scan. By systematically rotating specific rotatable bonds (dihedral angles) and calculating the corresponding energy at each step, a PES is generated. The minima on this surface correspond to stable conformers. For cefradine, one-dimensional PES scans have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. These scans are crucial for identifying the global minimum energy conformer, which is the most stable structure of the molecule in the gas phase. This analysis helps in understanding the inherent flexibility of the molecule and the energy barriers between different conformations, which can influence its ability to bind to a target receptor.

| Computational Method | Basis Set | Purpose of Analysis | Finding |

| Potential Energy Surface (PES) Scan | B3LYP/6-311++G(d,p) | Identify stable conformers | Determination of the global minimum energy structure |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. These calculations are fundamental to predicting its chemical reactivity and interpreting its spectroscopic signatures.

Studies employing DFT at the B3LYP/6-311++G(d,p) level have been used to investigate the electronic structure of cefradine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. Comparing these computationally predicted spectra with experimental data allows for a detailed assignment of vibrational modes to specific functional groups within the molecule, confirming its structural features.

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions |

| Vibrational Frequencies | Predicts and helps interpret IR and Raman spectra |

Crystal Structure Prediction (CSP) for this compound Polymorphs and Hydrates

The solid-state form of an active pharmaceutical ingredient (API) is critical as it influences properties like solubility, stability, and bioavailability. Cephradine is known to exist in multiple crystalline forms, including anhydrous polymorphs and hydrates, such as the monohydrate and dihydrate. sdu.dksci-hub.se Crystal Structure Prediction (CSP) is a computational methodology aimed at predicting the possible crystal structures a molecule can form, based only on its chemical diagram. nih.govresearchgate.netnih.gov

CSP involves two main steps: generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. This process helps to identify the most thermodynamically stable crystal structures. For hydrates like this compound, the inclusion of water molecules in the crystal lattice adds a layer of complexity to the prediction.

Synthetic Methodologies and Novel Derivative Research

Advanced Synthetic Routes and Process Optimization for Cephradine (B1668399) Monohydrate Production

The manufacturing of Cephradine monohydrate has evolved from traditional chemical syntheses to more advanced and environmentally benign chemoenzymatic methods. These advancements aim to improve yield, purity, and cost-effectiveness while minimizing the use of hazardous chemicals.

Chemical Synthesis:

A notable chemical pathway to Cephradine involves the Birch reduction of D-α-phenylglycine to yield a diene intermediate. This intermediate is then N-protected and activated for amide formation, typically via the mixed anhydride (B1165640) method using isobutylchloroformate. The resulting activated compound readily reacts with 7-aminodesacetoxycephalosporanic acid (7-ADCA), a key nucleus for many cephalosporins, to form Cephradine after a deblocking step. nih.gov Another chemical approach involves the acylation of the amino group in 7-ADCA with a dihydrophenylglycine (DHPG) side chain, often utilizing dichloromethane (B109758) as a solvent. rsc.org

Enzymatic and Chemoenzymatic Synthesis:

A significant advancement in Cephradine production is the adoption of enzymatic synthesis, which offers a greener alternative to traditional chemical methods by operating in aqueous environments. rsc.org This process typically employs an immobilized enzyme, such as penicillin G acylase from Bacillus megaterium or E. coli, to catalyze the acylation of 7-ADCA. rsc.orgnih.gov The acyl donor is an activated form of D-dihydrophenylglycine, such as D-phenyglycine methyl ester hydrochloride (CHDGME.HCl). nih.gov

Process optimization is critical in enzymatic synthesis to maximize the conversion rate and yield. Key parameters that are controlled include pH, temperature, and the concentration of reactants. For instance, the enzymatic reaction can be carried out at a temperature between 0°C and 30°C and a pH between 6.3 and 8.5. rsc.org Maintaining a low concentration of D-dihydrophenylglycine (DH) in the reaction mixture, preferably below 2 wt.%, is crucial to achieve a high conversion of 7-ADCA into Cephradine, with conversion rates of at least 70% being achievable. nih.gov

Crystallization is a key downstream process for isolating and purifying this compound. The temperature and pH of the crystallization process can be manipulated to optimize the crystal form and purity. For Cephradine prepared via an enzymatic route, crystallization can be effectively carried out at a temperature between 35°C and 60°C. nih.gov

| Parameter | Optimized Condition | Rationale |

| Synthesis Method | Enzymatic using immobilized penicillin G acylase | Environmentally friendly (aqueous medium), high specificity. |

| Key Reactants | 7-aminodesacetoxycephalosporanic acid (7-ADCA) and activated D-dihydrophenylglycine (e.g., DHPGa) | Core nucleus and side chain for Cephradine structure. |

| Reaction Temperature | 0°C to 30°C (preferably 5°C to 25°C) | Balances enzyme activity and stability. |

| Reaction pH | 6.3 to 8.5 | Maintains optimal enzyme performance. |

| D-dihydrophenylglycine (DH) Concentration | Below 2 wt.% | Minimizes by-product formation and increases conversion rate. |

| Crystallization Temperature | 35°C to 60°C | Promotes the formation of stable this compound crystals. |

Synthesis and Spectroscopic Characterization of this compound Schiff Base Complexes

The synthesis of Schiff base complexes of this compound represents a significant area of research, driven by the potential for these derivatives to exhibit enhanced biological activity. Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. In the case of Cephradine, the primary amino group is available for this reaction.

The general synthetic procedure involves refluxing Cephradine with a selected aldehyde or ketone, often in a solvent like methanol (B129727) and in the presence of an acid catalyst such as acetic acid. A variety of aldehydes and ketones have been utilized to create a library of Cephradine-based Schiff bases.

These Schiff base ligands can then be complexed with various transition metal ions, including copper(II), cobalt(II), nickel(II), and zinc(II), to form metal complexes. The synthesis of these complexes is typically achieved by treating the Schiff base ligand with a salt of the desired metal.

The structural elucidation of these newly synthesized Schiff bases and their metal complexes is carried out using a range of spectroscopic techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in confirming the formation of the Schiff base by identifying the characteristic C=N (azomethine) stretching vibration. It also provides evidence of coordination with the metal ion by observing shifts in the vibrational frequencies of the functional groups involved in bonding, such as the azomethine nitrogen and the carboxylate oxygen.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the structure of the Schiff base ligands in solution. The disappearance of the signal from the primary amine protons of Cephradine and the appearance of a new signal for the azomethine proton confirm the formation of the Schiff base.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the Schiff base and its metal complexes. The complexation with a metal ion typically results in a shift of the absorption bands, which can be used to infer the geometry of the complex.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, thereby confirming their elemental composition and stoichiometry.

| Spectroscopic Technique | Key Findings in Characterization |

| FT-IR Spectroscopy | Appearance of C=N (azomethine) stretching band, shifts in carboxylate and other donor group frequencies upon metal complexation. |

| ¹H NMR Spectroscopy | Disappearance of NH₂ proton signals and appearance of a new azomethine proton signal. |

| UV-Vis Spectroscopy | Shifts in absorption bands upon complexation, providing insights into the electronic environment and geometry of the metal center. |

| Mass Spectrometry | Confirmation of the molecular weight and elemental composition of the Schiff base and its metal complexes. |

Rational Design and Synthesis of Novel this compound Derivatives with Modified Pharmacological Properties or Resistance-Overcoming Mechanisms

The rational design of novel this compound derivatives is a strategic approach to combat the growing challenge of antibiotic resistance. This strategy relies on an understanding of the structure-activity relationships of cephalosporins and the molecular mechanisms of bacterial resistance. The primary goals are to create derivatives that can evade bacterial resistance mechanisms, exhibit enhanced antimicrobial potency, or possess a broader spectrum of activity.

A key resistance mechanism against β-lactam antibiotics, including Cephradine, is the bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. mdpi.com Another significant mechanism is the alteration of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, which reduces the binding affinity of the drug. etflin.commdpi.com

The design of novel Cephradine derivatives often involves modifications at specific positions of the cephalosporin (B10832234) scaffold to address these resistance mechanisms. For instance, the synthesis of Schiff base derivatives and their metal complexes is a prominent strategy. The rationale behind this approach is that the introduction of a bulky Schiff base moiety and subsequent chelation with a metal ion can sterically hinder the access of β-lactamase enzymes to the β-lactam ring, thereby protecting it from hydrolysis. Furthermore, these modifications can alter the electronic properties of the molecule, potentially enhancing its binding affinity to PBPs or even introducing alternative mechanisms of antibacterial action.

Studies have shown that some synthesized Cephradine Schiff base metal complexes exhibit enhanced antibacterial activity compared to the parent drug. researchgate.net This suggests that the chelation of the metal ion can potentiate the antimicrobial effect.

Another avenue of rational design involves the conjugation of Cephradine with other molecules, such as nanoparticles. For example, Cephradine-loaded silver and gold nanoparticles have been synthesized and have shown effectiveness against resistant human pathogens. tandfonline.com The rationale here is to leverage the inherent antimicrobial properties of the nanoparticles and to improve the delivery and bioavailability of the antibiotic.

The design process is often guided by computational modeling and structure-activity relationship (SAR) studies. These studies help in predicting how different structural modifications will affect the molecule's interaction with its target and its susceptibility to resistance enzymes. For cephalosporins in general, modifications at the 7-position of the cephem nucleus are known to significantly impact the spectrum of activity and resistance to β-lactamases, while changes at the 3-position can influence metabolic stability. auburn.edu By applying these principles, researchers aim to rationally synthesize new Cephradine derivatives with tailored pharmacological profiles to address the challenges of infectious diseases.

Advanced Analytical Method Development and Validation for Cephradine Monohydrate

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are widely used for the analysis of Cephradine (B1668399) in pharmaceutical formulations and biological fluids. asiapharmaceutics.info These methods offer high precision and sensitivity. asiapharmaceutics.info

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of Cephradine. sysrevpharm.org This method typically utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of Cephradine from excipients and other components in complex samples. sysrevpharm.orgnih.gov For instance, a method was developed for the determination of Cephradine in biological materials using a reversed-phase column, which allowed for recoveries of 95-97%. nih.gov The selection of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical for achieving optimal separation and symmetrical peak shapes. sysrevpharm.orgnih.gov UV detection is commonly performed at the maximum absorbance wavelength (λmax) of Cephradine, which is around 250-254 nm. sysrevpharm.orgresearchgate.net

Interactive Data Table: Representative RP-HPLC Methods for Cephradine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Agilent Zorbax 300-SCX (4.6 x 250 mm, 5 µm) researchgate.net | Agilent C8 (4.6 x 250 mm, 5.0 µm) sysrevpharm.org |

| Mobile Phase | Water/Methanol/0.5 M Sodium Acetate/0.7 N Acetic Acid researchgate.net | 0.1 M Ammonium Acetate buffer (pH 5.6) : Acetonitrile (95:5 v/v) sysrevpharm.org |

| Flow Rate | 1.2 mL/min researchgate.net | 0.8 mL/min sysrevpharm.org |

| Detection | UV at 254 nm researchgate.net | UV at 250 nm sysrevpharm.org |

| Column Temp. | 25°C researchgate.net | 30°C sysrevpharm.org |